2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
Overview
Description
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2S and its molecular weight is 261.77. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The sulfur-containing heterocyclic analogs of hydroxyl-containing benzo[b]thiophene, closely related to the chemical structure of interest, have shown selectivity towards laryngeal cancer cells. These compounds, through their hydroxyl groups, possess antiproliferative activity, enhancing antioxidant enzyme activity and reducing ROS production. They trigger apoptosis by increasing the BAX/BCL-2 ratio and activating the caspase cascade, with potential for combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).
Synthesis and Biological Evaluation
Compounds synthesized from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have shown excellent antimicrobial activities, suggesting the potential of structurally related compounds for pharmaceutical applications (Sherekar et al., 2022).
Structural Diversity and Chemical Synthesis
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has generated a structurally diverse library of compounds. This indicates the versatility of related compounds in chemical synthesis, enabling the creation of a wide range of biologically active molecules (Roman, 2013).
Directed Metalation and Synthesis of Functionalised Compounds
Directed metalation techniques have been applied to synthesize functionalized benzo[b]thiophenes, demonstrating the compound's utility as key intermediates in the synthesis of complex molecules. This underscores the potential of such compounds in organic synthesis and drug development (Pradhan & De, 2005).
Photophysical Properties and Applications
The photoinduced direct oxidative annulation of thiophen-2-yl compounds has been explored, revealing unique photophysical properties. Such reactions offer pathways to highly functionalized polyheterocyclic compounds, highlighting the potential applications of these compounds in materials science and photophysics (Zhang et al., 2017).
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11;/h2,4,6,9,13H,1,3,5,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAPFNAQSWXTGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-20-4 | |
Record name | Ethanone, 2-(3-hydroxy-1-piperidinyl)-1-(2-thienyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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